molecular formula C16H22BrNO2 B1401403 Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate CAS No. 1403257-54-4

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate

Cat. No.: B1401403
CAS No.: 1403257-54-4
M. Wt: 340.25 g/mol
InChI Key: ZYUJRQPZUWRXNM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and a methylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylbenzoic acid, followed by esterification to form the methyl ester. The resulting intermediate is then subjected to nucleophilic substitution with cyclohexylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methylbenzoate: Lacks the cyclohexyl(methyl)amino group.

    Methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoate: Lacks the bromine atom.

    Methyl 5-chloro-3-(cyclohexyl(methyl)amino)-2-methylbenzoate: Contains a chlorine atom instead of bromine.

Uniqueness

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is unique due to the combination of its bromine atom, cyclohexyl group, and methylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

Methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate is an organic compound that has garnered interest due to its unique structural features, which include a bromine atom, a cyclohexyl group, and a methylamino group. This composition suggests potential biological activities that could be explored for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H29BrN2O4
  • Molecular Weight : 441.36 g/mol
  • CAS Number : 1403257-54-4

The compound's structure allows for various chemical reactions, including substitution, oxidation, and hydrolysis. The presence of the bromine atom may enhance its reactivity and biological interactions, while the cyclohexyl group can influence its lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets remain to be fully elucidated but may include:

  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, altering their activity and downstream signaling.

Biological Activity Studies

Research on similar compounds has indicated potential anti-cancer and anti-inflammatory activities. For instance, studies on halogenated benzoates have shown that modifications in their structure can lead to enhanced binding affinities to carbonic anhydrase isozymes, which are implicated in tumorigenesis .

Case Studies

  • Inhibition of Carbonic Anhydrase : A related study demonstrated that methyl 5-sulfamoyl-benzoates exhibited high affinity towards carbonic anhydrase IX (CAIX), suggesting that structural modifications similar to those in this compound could yield compounds with significant biological activity against tumors driven by MYC oncogenes .
  • Anti-HIV Activity : Compounds within the same chemical class have been shown to possess anti-HIV properties through inhibition of reverse transcriptase . This opens avenues for exploring the anti-viral potential of this compound.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 5-bromo-2-methylbenzoateLacks cyclohexyl(methyl)amino groupLimited data on activity
Methyl 3-(cyclohexyl(methyl)amino)-2-methylbenzoateLacks bromine atomPotential for similar activity
Methyl 5-chloro-3-(cyclohexyl(methyl)amino)-2-methylbenzoateContains chlorine instead of bromineVarying activity profiles

The unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-bromo-3-[cyclohexyl(methyl)amino]-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-14(16(19)20-3)9-12(17)10-15(11)18(2)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUJRQPZUWRXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N(C)C2CCCCC2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate (2.75 g, 8.45 mmol) in acetonitrile (25 mL), cesium carbonate (5.45 g, 16.9 mmol) and methyl iodide (6 g, 42.3 mmol) were added; resulting solution was heated at 80° C. for 20 h. On completion, the solution was cooled to room temperature and filtered, and the residue was washed with ethyl acetate. The filtrate was concentrated and then purified by column chromatography to afford methyl 5-bromo-3-(cyclohexyl(methyl)amino)-2-methylbenzoate (2.5 g, 87%).
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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